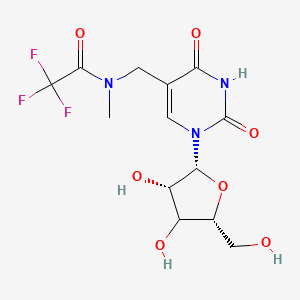
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a nucleoside compound, which means it is a structural component of nucleic acids like DNA and RNA . This compound is characterized by the presence of a trifluoroacetyl group, which is known for its electron-withdrawing properties, making it a valuable molecule in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine typically involves the modification of uridine, a naturally occurring nucleosideSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the trifluoroacetyl group with other functional groups .
科学的研究の応用
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid structure and function, as well as its potential effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The trifluoroacetyl group may enhance the compound’s stability and binding affinity to nucleic acids, potentially influencing gene expression and regulation .
類似化合物との比較
Similar Compounds
5-(N-Methyl-N-trifluoromethylacetyl)aminomethyl uridine: Another nucleoside derivative with similar structural features but different functional groups.
2’-Deoxy-5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine: A deoxy derivative that lacks the hydroxyl group at the 2’ position, affecting its chemical properties and biological activity.
Uniqueness
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is unique due to its specific trifluoroacetyl modification, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various scientific research applications .
特性
分子式 |
C13H16F3N3O7 |
|---|---|
分子量 |
383.28 g/mol |
IUPAC名 |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1 |
InChIキー |
CMGFNSOQJGRGFE-LCFZEIEZSA-N |
異性体SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
正規SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


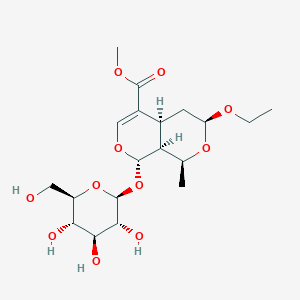
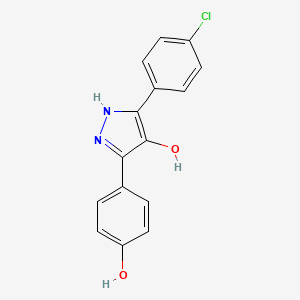
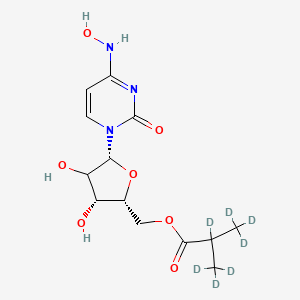

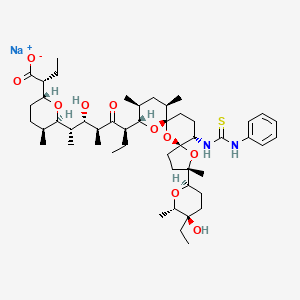

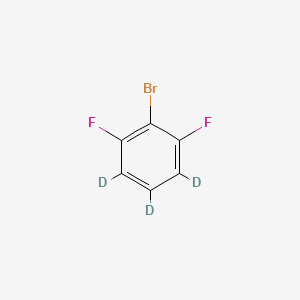

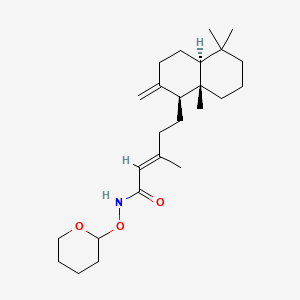
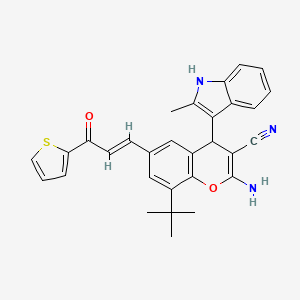
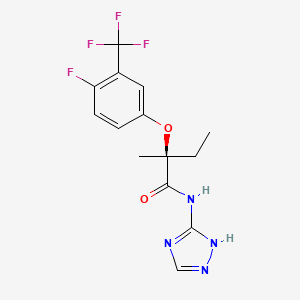
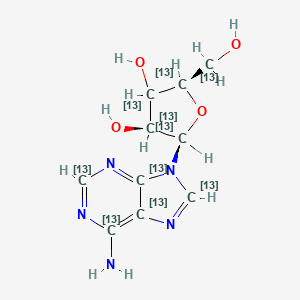
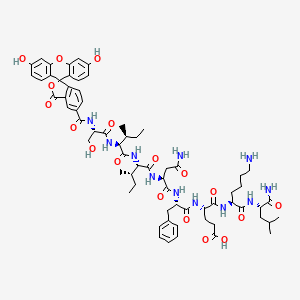
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
